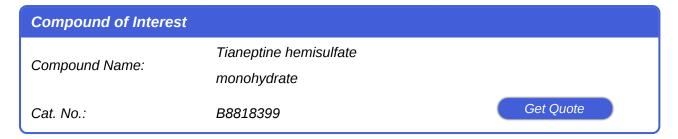


Application Notes and Protocols for Novelty-Suppressed Feeding with Tianeptine Hemisulfate Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The novelty-suppressed feeding (NSF) test is a widely utilized behavioral paradigm to assess anxiety-like behavior and the efficacy of anxiolytic and antidepressant compounds in rodents.[1] The test leverages the conflict between the drive to eat after a period of food deprivation and the innate fear of a novel and brightly lit environment.[1] A longer latency to begin eating in the novel environment is interpreted as a higher level of anxiety-like behavior. This test is particularly sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline observed in human patients.[1][2]

Tianeptine is an atypical antidepressant with a unique neurochemical profile. Unlike selective serotonin reuptake inhibitors (SSRIs), its mechanism of action is thought to involve the modulation of glutamate receptors and it also acts as a full agonist at the mu-opioid receptor (MOR).[3][4] Tianeptine has demonstrated efficacy in treating major depressive disorder and anxiety.[3] The hemisulfate monohydrate salt of tianeptine offers improved stability and handling properties compared to the sodium salt.

These application notes provide a detailed protocol for conducting the novelty-suppressed feeding test in mice to evaluate the anxiolytic effects of chronic administration of **Tianeptine**



hemisulfate monohydrate.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of chronic Tianeptine administration on the novelty-suppressed feeding test in mice.

Table 1: Effect of Chronic Tianeptine Administration on Latency to Feed in the Novelty-Suppressed Feeding Test

Treatmen t Group	Dosage and Administr ation	Duration of Treatmen t	Animal Model	Latency to Feed (seconds)	Statistical Significa nce	Referenc e
Vehicle (Saline)	i.p. injection, twice daily	21 days	Wild-Type Mice	~250	-	Melinder et al., 2019[4]
Tianeptine	30 mg/kg, i.p. injection, twice daily	21 days	Wild-Type Mice	~150	p < 0.05	Melinder et al., 2019[4]
Vehicle	i.p. injection, twice daily	14 days	PN-FLX Mice	~400	-	Jin et al., 2021[5]
Tianeptine	30 mg/kg, i.p. injection, twice daily	14 days	PN-FLX Mice	~200	p < 0.001	Jin et al., 2021[5]

^{*}PN-FLX Mice: A mouse model of early developmental exposure to fluoxetine.

Table 2: Effect of Chronic Tianeptine Administration on Home Cage Food Consumption



Treatmen t Group	Dosage and Administr ation	Duration of Treatmen t	Animal Model	Home Cage Food Consump tion (g)	Statistical Significa nce	Referenc e
Vehicle (Saline)	i.p. injection, twice daily	21 days	Wild-Type Mice	No significant difference	Not significant	Melinder et al., 2019[4]
Tianeptine	30 mg/kg, i.p. injection, twice daily	21 days	Wild-Type Mice	No significant difference	Not significant	Melinder et al., 2019[4]
Vehicle	i.p. injection, twice daily	14 days	PN-FLX Mice	No significant difference	Not significant	Jin et al., 2021[5]
Tianeptine	30 mg/kg, i.p. injection, twice daily	14 days	PN-FLX Mice	No significant difference	Not significant	Jin et al., 2021[5]

^{*}PN-FLX Mice: A mouse model of early developmental exposure to fluoxetine.

Experimental Protocols

This section provides a detailed methodology for the novelty-suppressed feeding test with chronic **Tianeptine hemisulfate monohydrate** administration.

Materials

- Tianeptine hemisulfate monohydrate
- Sterile 0.9% saline solution (vehicle)
- Standard laboratory mouse chow



- Open field apparatus (e.g., 50 cm x 50 cm x 40 cm), brightly lit (e.g., >800 lux)
- White paper or a small white plate to place the food pellet on
- Stopwatch
- Animal scale

Procedure

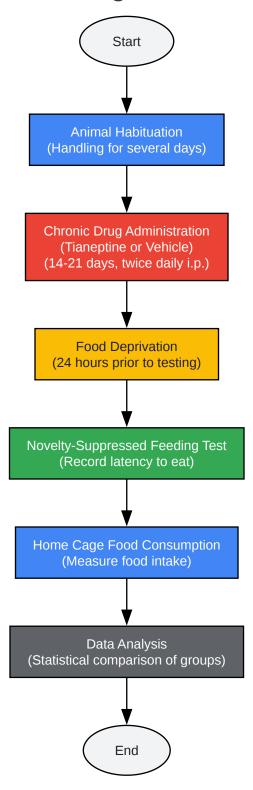
- 1. Animal Handling and Habituation
- House adult male mice (e.g., C57BL/6) in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
- Handle the mice for several days prior to the start of the experiment to acclimate them to the
 experimenter.
- 2. **Tianeptine Hemisulfate Monohydrate** Administration
- Preparation of Tianeptine Solution: Tianeptine sodium salt is readily soluble in sterile 0.9% saline. For Tianeptine hemisulfate monohydrate, solubility in saline should be confirmed. If solubility is an issue, a small amount of a solubilizing agent approved for animal use may be necessary. Prepare a solution to deliver a dose of 30 mg/kg in a volume of 10 ml/kg. For example, for a 30 mg/kg dose, the concentration of the solution would be 3 mg/ml.
- Chronic Administration: Administer **Tianeptine hemisulfate monohydrate** (30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection twice daily for a period of 14 to 21 days.[4] [5]
- 3. Food Deprivation
- Twenty-four hours prior to the NSF test, remove food from the home cages of all animals.[1] Water should remain available ad libitum.
- 4. Novelty-Suppressed Feeding Test



- On the day of the test, allow the animals to acclimate to the testing room for at least 60 minutes.
- Place a single pellet of familiar chow on a small white plate or piece of white paper in the center of the brightly lit open field arena.
- Gently place a mouse into a corner of the open field, facing the wall.
- Start a stopwatch immediately and record the latency (in seconds) for the mouse to take its first bite of the food pellet.
- The test should have a pre-determined cut-off time (e.g., 10 minutes). If a mouse does not eat within this time, a latency of the maximum time is recorded.[6]
- Immediately after the mouse takes a bite of the food, or at the end of the cut-off time, return the mouse to its home cage.
- 5. Home Cage Food Consumption
- Upon returning to the home cage, provide a pre-weighed amount of food.
- After a set period (e.g., 5-10 minutes), remove and weigh the remaining food to determine the amount consumed.[4][6] This measurement serves as a control for the motivational state (hunger) of the animal and helps to rule out any confounding effects of the drug on appetite.
- 6. Data Analysis
- The primary dependent variable is the latency to eat in the novel environment.
- Secondary measures include the amount of food consumed in the home cage.
- Statistical analysis of the latency to eat data can be performed using a t-test or ANOVA, followed by appropriate post-hoc tests for group comparisons. For data with a cut-off time, survival analysis (e.g., Kaplan-Meier with a log-rank test) is a more appropriate statistical approach.[1]
- Home cage food consumption data can be analyzed using a t-test or ANOVA.



Mandatory Visualizations Experimental Workflow Diagram

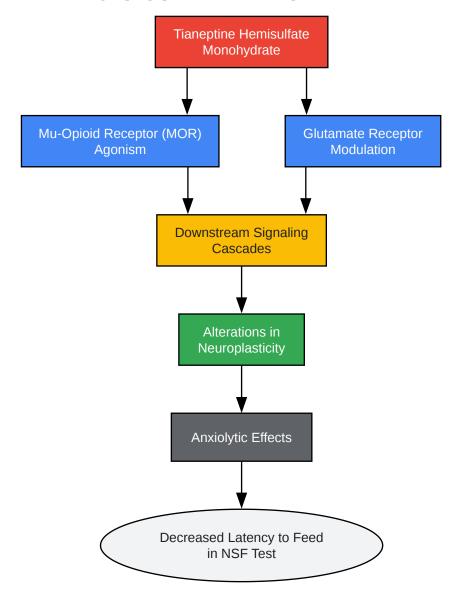


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Caption: Experimental workflow for the novelty-suppressed feeding test with chronic Tianeptine administration.

Signaling Pathway (Hypothesized)



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Caption: Hypothesized signaling pathway of Tianeptine leading to anxiolytic effects in the NSF test.



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